3-Bromo-6-chloropyridine-2-carboxylic acid
Description
Contextual Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Research
Pyridine and its derivatives are fundamental building blocks in organic chemistry. Their presence in numerous natural products, including vitamins like niacin and coenzymes such as NAD and NADP, underscores their biological importance. nih.gov In medicinal chemistry, the pyridine scaffold is a privileged structure, frequently incorporated into drug candidates due to its ability to form hydrogen bonds, its basicity, and its capacity to act as a bioisostere for other functional groups. nih.gov This has led to the development of a wide array of pyridine-containing drugs with diverse therapeutic applications. nih.govnih.gov The adaptability of the pyridine ring, which allows for substitution at multiple positions, provides chemists with a powerful tool for fine-tuning the physicochemical properties of molecules to enhance their biological activity and other characteristics. nih.gov
Role of Halogenation in Modulating Pyridine Reactivity and Functionality for Academic Applications
The introduction of halogen atoms—such as bromine and chlorine—onto the pyridine ring dramatically alters its electronic properties and reactivity. Halogenation is a critical tool for synthetic chemists, as it provides a handle for further functionalization through various cross-coupling reactions. nih.gov The electron-withdrawing nature of halogens can make the pyridine ring more susceptible to nucleophilic attack, a feature that is exploited in many synthetic strategies. nih.govacs.org However, the direct halogenation of pyridines can be challenging and often requires harsh conditions due to the electron-deficient nature of the pyridine ring, which makes it less reactive towards electrophilic aromatic substitution. nih.govchemrxiv.org Overcoming these challenges to achieve regioselective halogenation, particularly at the 3-position, remains an active area of research. nih.govchemrxiv.org
Identification of 3-Bromo-6-chloropyridine-2-carboxylic acid as a Key Research Intermediate and Scaffold
This compound has been identified as a particularly useful intermediate in organic synthesis. google.com The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—on the pyridine scaffold provides multiple points for chemical modification. The chlorine atom on the pyridine ring is particularly active and can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. google.com This "superior modified characteristic" makes it a valuable starting material for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and other areas of chemical research. google.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 929000-66-8 nih.govqtonics.comsigmaaldrich.com |
| Molecular Formula | C₆H₃BrClNO₂ nih.govqtonics.com |
| Molecular Weight | 236.45 g/mol nih.govqtonics.com |
| IUPAC Name | This compound nih.gov |
| Synonyms | 3-Bromo-6-chloropicolinic acid qtonics.com |
Overview of Current Academic Research Trajectories Involving this compound
Current research involving this compound primarily focuses on its utility as a versatile building block for the synthesis of more complex molecules. One of the main synthetic routes to this compound involves the oxidation of 3-bromo-6-chloropyridine to its N-oxide, followed by reaction with trimethylsilyl (B98337) cyanide and subsequent hydrolysis. google.com This method offers advantages in terms of safety and the use of less toxic and less expensive starting materials compared to other synthetic pathways. google.com The resulting this compound can then be used in a variety of chemical transformations. For instance, the active chlorine atom allows for substitution reactions to introduce new functional groups, thereby enabling the systematic structural modification of the pyridine core. google.com
Identification of Research Gaps and Future Perspectives in the Field of this compound Studies
While this compound is recognized for its synthetic utility, there are still areas ripe for further exploration. A significant research gap lies in the development of more efficient and selective methods for the synthesis of this and related halogenated pyridine carboxylic acids. Although current methods exist, they can still present challenges. google.com Future research could focus on developing novel catalytic systems for the direct and regioselective C-H halogenation of pyridine carboxylic acids, which would represent a significant advancement in synthetic efficiency.
Furthermore, a deeper investigation into the full range of chemical transformations that this compound can undergo is warranted. Exploring its reactivity in various modern cross-coupling reactions could unlock new synthetic pathways and lead to the creation of novel molecular architectures with potentially interesting biological or material properties. As the demand for complex and diverse chemical entities continues to grow in fields like drug discovery and materials science, the importance of versatile intermediates like this compound is set to increase, making further research into its synthesis and applications a valuable endeavor.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZPMWLHALUNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650317 | |
| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929000-66-8 | |
| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-6-chloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Development for 3 Bromo 6 Chloropyridine 2 Carboxylic Acid
Strategies for Pyridine (B92270) Ring Construction Precursors
The formation of the pyridine ring itself is a fundamental aspect of synthesizing highly substituted pyridines like 3-bromo-6-chloropyridine-2-carboxylic acid. While functionalization of a pre-existing pyridine ring is common, building the core structure from acyclic precursors offers a high degree of flexibility in introducing desired substituents. General approaches to pyridine ring synthesis often rely on condensation reactions or cycloadditions. nih.gov
One of the classical methods involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives. nih.gov This approach, however, can sometimes be limited by the availability of the required dicarbonyl precursor. More contemporary methods have been developed to address these limitations. For instance, a modular approach involves a cascade reaction that includes a copper-catalyzed cross-coupling of an α,β-unsaturated ketoxime O-pentafluorobenzoate with an alkenylboronic acid. This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to yield a highly substituted pyridine. beilstein-journals.org This method offers good functional group tolerance and utilizes readily available starting materials. beilstein-journals.org
Another modern strategy for constructing substituted pyridines is through transition metal-catalyzed cyclization reactions. These methods, often employing metals like palladium or copper, can facilitate the cyclization of nitriles and alkynes, providing improved yields and selectivity compared to some classical condensation methods. researchgate.net Furthermore, one-pot procedures have been developed that convert N-vinyl or N-aryl amides into the corresponding pyridines through activation with trifluoromethanesulfonic anhydride (B1165640), followed by the addition of a π-nucleophile and subsequent annulation. google.com
While these represent general strategies for pyridine synthesis, the specific construction of a 3-bromo-6-chloro substituted pyridine from acyclic precursors would require careful selection of starting materials bearing the appropriate halogen and a latent carboxylic acid functionality or a group that can be readily converted to it.
Regioselective Functionalization Approaches for Halogen and Carboxylic Acid Incorporation
A more common approach to synthesizing this compound involves the regioselective functionalization of a pre-existing pyridine ring. This requires precise control over the introduction of the bromo, chloro, and carboxylic acid groups at the C-3, C-6, and C-2 positions, respectively.
Methodologies for Bromination of Pyridine Systems
The introduction of a bromine atom at a specific position on the pyridine ring is a critical step. The reactivity of the pyridine ring towards electrophilic aromatic substitution is generally low compared to benzene, and the position of substitution is highly dependent on the reaction conditions and the presence of other substituents. Direct bromination of pyridine itself requires harsh conditions, such as high temperatures.
For substituted pyridines, the directing effects of the existing functional groups play a crucial role. In the context of synthesizing the target molecule, one might consider the bromination of a 6-chloropyridine-2-carboxylic acid precursor. However, the electron-withdrawing nature of both the chlorine atom and the carboxylic acid group deactivates the ring, making electrophilic bromination challenging.
More effective methods often involve the use of alternative brominating agents or activation of the pyridine ring. The use of N-bromosuccinimide (NBS) is a common strategy for the bromination of various aromatic and heteroaromatic compounds. mdpi.com In some cases, the use of a catalyst or performing the reaction in an ionic liquid can enhance the reactivity and regioselectivity of the bromination. beilstein-journals.orgresearchgate.net For instance, copper(II) bromide in an ionic liquid has been shown to be effective for the regioselective bromination of anilines under mild conditions. beilstein-journals.org
Protocols for Chlorination of Pyridine Systems
Similar to bromination, the regioselective chlorination of the pyridine ring is a key transformation. The direct chlorination of pyridine with molecular chlorine often leads to a mixture of products and can be difficult to control. Therefore, a variety of chlorinating agents and strategies have been developed.
A common method for the synthesis of chloropyridines is the reaction of hydroxypyridines (pyridones) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This is a versatile method for introducing a chlorine atom at a position that previously held a hydroxyl group.
For the direct chlorination of a pyridine ring, reagents like N-chlorosuccinimide (NCS) can be employed. Recent advances have focused on developing highly regioselective chlorinating agents. For example, Selectfluor-promoted chlorination of 2-aminopyridines using LiCl as the chlorine source has been established under mild conditions, offering good to high yields and high regioselectivities. rsc.org The regioselectivity in these reactions is highly dependent on the substitution pattern of the starting pyridine. rsc.org Copper(II) chloride has also been utilized for the regioselective chlorination of electron-rich aromatic compounds. beilstein-journals.orgrsc.org
Carboxylation Strategies at the Pyridine C-2 Position
The introduction of a carboxylic acid group at the C-2 position of the pyridine ring is a crucial step in the synthesis of the target molecule. Several strategies can be employed for this transformation.
One of the most established methods involves the introduction of a cyano group at the C-2 position, followed by hydrolysis to the carboxylic acid. The cyano group can be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) with a cyanide salt, or through methods such as the Reissert-Henze reaction on a pyridine N-oxide. A specific example of this is the reaction of a 3-bromo-6-chloropyridine N-oxide with trimethylsilyl (B98337) cyanide. google.com
Direct carboxylation of the pyridine ring is a more atom-economical approach but can be challenging. Recent research has focused on the development of transition-metal-catalyzed carboxylation reactions using carbon dioxide (CO₂) as the carboxylating agent. For example, rhodium-catalyzed reductive hydrocarboxylation of styrenes with CO₂ and H₂ has been reported, and similar principles could be applied to heteroaromatic systems. nih.gov Another approach involves the direct carboxylation of C-H bonds, which can be achieved through transition-metal catalysis or base-mediated reactions.
Multi-Step Synthesis Pathways for this compound
A documented synthetic route to this compound starts from the readily available precursor, 3-bromo-6-chloropyridine. google.com This multi-step pathway is outlined below:
Oxidation: The synthesis begins with the oxidation of 3-bromo-6-chloropyridine. This is typically achieved using an oxidizing agent such as urea-hydrogen peroxide complex in the presence of trifluoroacetic anhydride. This step converts the pyridine nitrogen into an N-oxide, which activates the C-2 position for subsequent nucleophilic attack. google.com
Cyanation: The resulting 3-bromo-6-chloropyridine N-oxide is then subjected to a cyanation reaction. Treatment with trimethylsilyl cyanide (TMSCN) in the presence of a base like triethylamine (B128534) introduces a cyano group at the C-2 position, displacing the N-oxide. This reaction yields 3-bromo-6-chloropyridine-2-carbonitrile (B1438494). google.com
Hydrolysis: The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically carried out under strong acidic conditions, for example, by heating the 3-bromo-6-chloropyridine-2-carbonitrile in concentrated sulfuric acid. Subsequent workup affords the desired product, this compound. google.com
This pathway highlights a common strategy in pyridine chemistry where the N-oxide is used to facilitate functionalization at the C-2 position.
Novel Synthetic Route Development and Optimization Studies
The synthetic method starting from 3-bromo-6-chloropyridine, as described in a Chinese patent, is presented as an improvement over a previous route that utilized the more expensive 2-fluoro-3-bromo-6-chloropyridine and the highly toxic sodium cyanide. google.com This newer route is highlighted for its operational safety and use of less hazardous materials, making it more suitable for large-scale industrial production. google.com
Optimization studies for such syntheses often focus on several key parameters:
Reaction Conditions: Fine-tuning of reaction temperatures, times, and concentrations of reagents can significantly impact the yield and purity of the product at each step.
Catalysts: The exploration of more efficient and selective catalysts for the oxidation, cyanation, and hydrolysis steps can lead to improved process efficiency.
Reagents: The substitution of hazardous or expensive reagents with safer and more cost-effective alternatives is a major driver in process development. For example, the use of trimethylsilyl cyanide is an alternative to using alkali metal cyanides. google.com
Application of Green Chemistry Principles in the Synthesis of this compound
The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for this compound. A notable advancement in this area is a three-step synthesis that avoids the use of highly toxic and expensive reagents. google.com
A previously utilized method for synthesizing this compound involved the use of 2-fluoro-3-bromo-6-chloropyridine and sodium cyanide. google.com This older route presented several drawbacks from a green chemistry perspective, including the high cost of the starting material and the extreme toxicity of sodium cyanide, which poses significant environmental and safety risks. google.com
In contrast, a more recent and greener approach commences with 3-bromo-6-chloropyridine as the starting material. This method is outlined as follows:
Oxidation: The initial step involves the oxidation of 3-bromo-6-chloropyridine using urea (B33335) peroxide and trifluoroacetic anhydride to yield 3-bromo-6-chloropyridine N-oxide. google.com
Cyanation: The N-oxide is then reacted with trimethylsilyl cyanide and triethylamine to produce 3-bromo-6-chloro-2-cyanopyridine. google.com This step introduces the cyano group, which is a precursor to the final carboxylic acid.
Hydrolysis: The final step is the hydrolysis of the cyano group in sulfuric acid to form the desired this compound. google.com
This newer synthetic pathway aligns with several principles of green chemistry. It utilizes a more readily available and less hazardous starting material compared to the previous method. Furthermore, it replaces the highly toxic sodium cyanide with the less volatile and less acutely toxic trimethylsilyl cyanide, thereby enhancing the operational safety of the process. google.com The use of ozone as a clean oxidant in the synthesis of related compounds like 2-chloronicotinic acid also highlights a trend towards adopting environmentally benign reagents in the production of pyridine carboxylic acids. google.com
The pursuit of greener syntheses for pyridine derivatives is an active area of research. General strategies that contribute to this goal include the use of one-pot multicomponent reactions, which reduce waste by minimizing purification steps, and the application of catalysis to enable more efficient and selective transformations.
Process Chemistry Considerations and Scale-Up Research for Academic Synthesis
The transition of a synthetic route from a laboratory setting to large-scale industrial production necessitates careful consideration of process chemistry and scalability. While academic research often prioritizes novelty and proof-of-concept, industrial synthesis focuses on cost-effectiveness, safety, robustness, and efficiency.
The synthesis of this compound, as described in recent patents, has been developed with an eye toward large-scale production. google.com The method's suitability for industrial application is attributed to its use of lower-cost, less toxic raw materials and its high operational safety. google.com However, scaling up this synthesis from an academic laboratory to a production plant involves several challenges that must be addressed through rigorous process chemistry research.
Key considerations for the scale-up of this synthesis include:
Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction rates and heat evolution (or absorption) for each step is crucial for designing appropriate reactor systems and ensuring thermal safety. For instance, the hydrolysis of 3-bromo-6-chloro-2-cyanopyridine in concentrated sulfuric acid is likely to be highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts. google.com
Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in large reactors. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and impurities. The viscosity of the reaction mixture and the solubility of reagents are important factors to consider.
Work-up and Purification: The isolation and purification of the final product and intermediates must be efficient and scalable. This includes developing robust procedures for extraction, crystallization, and filtration that minimize solvent use and product loss. For example, the patent describes precipitating the product by pouring the reaction mixture into ice water, followed by filtration and washing. google.com Optimizing these steps for large quantities is essential.
Solvent Selection and Recovery: The choice of solvents is critical. Ideally, solvents should be non-toxic, environmentally benign, and easily recoverable. While the described synthesis uses solvents like sulfuric acid, the potential for recycling or neutralization must be evaluated to minimize environmental impact.
Impurity Profile: Identifying and controlling the formation of impurities is paramount. Impurities can affect the quality of the final product and may need to be removed through additional purification steps, which adds to the cost and complexity of the process.
Research into the scale-up of similar heterocyclic syntheses often explores process intensification techniques. These can include the use of continuous flow reactors, which can offer better temperature control, improved safety, and more consistent product quality compared to traditional batch reactors. While specific scale-up studies for this compound are not extensively published in academic literature, the principles of process chemistry provide a clear framework for its industrial production. The successful scale-up of any academic synthesis hinges on a multidisciplinary approach involving chemists and chemical engineers to address these multifaceted challenges. labmanager.com
Chemical Reactivity and Transformation Studies of 3 Bromo 6 Chloropyridine 2 Carboxylic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group at the C2 position of the pyridine (B92270) ring is a key functional handle for various chemical modifications.
Research on Esterification and Amidation Reactions
Esterification of 3-bromo-6-chloropyridine-2-carboxylic acid is a fundamental transformation. For instance, treatment with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid under reflux conditions leads to the quantitative formation of methyl 3-bromo-6-chloropyridine-2-carboxylate. chemicalbook.com This reaction proceeds via the Fischer esterification mechanism, where the alcohol attacks the protonated carbonyl carbon of the carboxylic acid.
Amidation reactions, which form a C-N bond from the carboxylic acid, are equally significant. These reactions typically involve the activation of the carboxylic acid, for example, by converting it to an acyl chloride or using coupling agents, followed by reaction with a primary or secondary amine. While specific examples of amidation starting directly from this compound are not extensively detailed in the provided search results, this transformation is a standard and predictable reaction in organic synthesis. The resulting amides are important intermediates for the synthesis of various biologically active molecules.
Investigation of Decarboxylation Pathways and Mechanisms
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for modifying the pyridine scaffold. While specific studies on the decarboxylation of this compound are not directly available, general principles of pyridinecarboxylic acid decarboxylation can be applied. The presence of the electron-withdrawing halogen substituents can influence the ease of this reaction. Decarboxylation of heteroaromatic carboxylic acids can often be achieved through thermal methods or by using catalysts such as silver carbonate. organic-chemistry.org The mechanism typically involves the formation of a zwitterionic intermediate, which then loses CO2. In some cases, the reaction can proceed via a radical pathway. A recent study highlighted the decarbonylative Sonogashira cross-coupling of carboxylic acids, presenting an unconventional pathway where the carboxylic acid is converted to an arylalkyne. rsc.org
Studies on the Reduction of the Carboxylic Acid Group
The reduction of the carboxylic acid group in this compound to a primary alcohol (2-(hydroxymethyl) group) is a valuable transformation for introducing a different functional group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally effective for this purpose. nih.gov However, chemoselectivity can be a challenge due to the presence of the reducible halogen atoms. Milder and more selective reducing agents, such as borane (B79455) (BH₃) or its complexes, can offer a better alternative. nih.gov These reagents are known to selectively reduce carboxylic acids in the presence of other functional groups. nih.gov The reaction proceeds through the formation of an acyloxyborane intermediate, which is then further reduced to the alcohol.
Cross-Coupling Reactions Utilizing Halogen Substituents
The bromine and chlorine atoms on the pyridine ring are excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond being more reactive) allows for selective functionalization.
Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (Suzuki, Stille, Sonogashira, Heck)
Suzuki Coupling: The Suzuki reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with a halide. organic-chemistry.org this compound and its derivatives can readily participate in Suzuki couplings. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. organic-chemistry.org Due to the higher reactivity of the C-Br bond, selective coupling at the 3-position is expected under carefully controlled conditions. This reaction is widely used to synthesize biaryl compounds, which are prevalent in many pharmaceuticals and natural products. researchgate.net
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the C-Br bond of this compound would be the primary site of reaction. The Stille reaction is known for its tolerance to a wide range of functional groups. organic-chemistry.org
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling of this compound would selectively occur at the C-Br position to introduce an alkynyl substituent. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org Studies on related dihalopyridines have demonstrated the feasibility of selective Sonogashira couplings. rsc.org
Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction would also preferentially occur at the more reactive C-Br bond of this compound, leading to the formation of a substituted alkene at the 3-position of the pyridine ring.
Carbon-Heteroatom Bond Forming Reactions (Buchwald-Hartwig Amination, O-Arylation)
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for forming C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination of this compound would allow for the introduction of a primary or secondary amine at the 3-position. The reaction conditions can be tuned to achieve selective amination of the C-Br bond over the C-Cl bond. nih.gov This reaction is instrumental in the synthesis of a wide array of nitrogen-containing heterocyclic compounds with potential biological activity. chemspider.comnih.gov
Buchwald-Hartwig O-Arylation: A variation of the Buchwald-Hartwig reaction allows for the formation of C-O bonds, leading to the synthesis of diaryl ethers. organic-chemistry.org By reacting this compound with an alcohol or phenol (B47542) in the presence of a palladium catalyst and a suitable base, an ether linkage can be formed at the 3-position of the pyridine ring.
Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr). The presence of two halogen atoms, bromine at the 3-position and chlorine at the 6-position, offers potential sites for substitution. Research indicates that the chlorine atom at the 6-position is significantly more reactive towards nucleophiles. This enhanced reactivity is attributed to the electronic effects of the pyridine nitrogen and the adjacent carboxylic acid group, which activate the C6 position for nucleophilic attack.
A common transformation of this compound involves its conversion to the corresponding methyl ester, methyl 3-bromo-6-chloropyridine-2-carboxylate, to facilitate subsequent reactions. This esterification is typically achieved by refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid. kci.go.kr
Once in the ester form, the 6-chloro substituent can be readily displaced by a variety of nucleophiles. For instance, it is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. cymitquimica.comsigmaaldrich.comgoogle.comukchemicalsuppliers.co.ukbuyersguidechem.com The chlorine atom's high reactivity allows for its substitution to introduce diverse functionalities. google.com This selective reactivity is a key feature in the structural modification of this pyridine system. google.com
While detailed experimental studies on a wide range of nucleophilic substitutions directly on this compound are not extensively documented in readily available literature, the behavior of similar 2-chloropyridine (B119429) systems provides valuable insights. Generally, nucleophilic attack on 2-chloropyridines proceeds via a tetrahedral intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity. youtube.com This process is analogous to the nucleophilic acyl substitution of acid chlorides. youtube.com
Electrophilic Aromatic Substitution Studies on the Pyridine Nucleus
The electron-deficient nature of the pyridine ring, further exacerbated by the presence of two electron-withdrawing halogen atoms and a carboxylic acid group, generally disfavors electrophilic aromatic substitution (EAS) reactions. The pyridine nitrogen and the deactivating substituents make the aromatic ring significantly less nucleophilic than benzene.
In general, electrophilic substitution on pyridine rings, when it does occur, is sluggish and requires harsh reaction conditions. The substitution typically proceeds at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. However, for this compound, the existing substitution pattern already occupies positions 2, 3, and 6. Therefore, any potential electrophilic attack would be directed to the C4 or C5 positions.
Specific experimental data on electrophilic aromatic substitution reactions performed directly on this compound are scarce in the scientific literature. The strong deactivation of the ring makes such transformations challenging.
Chemo- and Regioselective Transformations of the Pyridine Nucleus
The presence of multiple reactive sites—the carboxylic acid group and two different halogen atoms—on the pyridine ring of this compound makes chemo- and regioselectivity crucial aspects of its chemical transformations.
As established in the discussion of nucleophilic aromatic substitution, the C6-chloro position is the most reactive site for nucleophilic attack. This inherent regioselectivity allows for the selective functionalization of the pyridine ring. For example, in the synthesis of intermediates for agrochemicals or pharmaceuticals, a nucleophile will preferentially displace the chlorine atom over the bromine atom. google.comgoogle.com This differential reactivity is a cornerstone of its utility as a building block in organic synthesis.
The carboxylic acid group at the C2 position can also be selectively transformed. Standard esterification procedures, as mentioned earlier, can be performed without affecting the halogen substituents. kci.go.kr This allows for the protection of the carboxylic acid or its conversion to other functional groups, such as amides, through standard coupling reactions, while leaving the halogenated core intact for further modifications.
The order of reactions can be strategically planned to achieve the desired substitution pattern. For instance, the more labile chlorine atom can be substituted first, followed by a subsequent reaction at the less reactive bromine position, potentially through a metal-catalyzed cross-coupling reaction. This stepwise approach provides a powerful tool for the synthesis of highly substituted and complex pyridine derivatives.
Mechanistic Investigations of Key Reaction Pathways
The mechanism of nucleophilic aromatic substitution on the pyridine ring of this compound and its derivatives follows the well-established SNAr pathway. This two-step mechanism involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group (in this case, the chlorine at C6). This addition step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitrogen atom.
The second step of the mechanism is the elimination of the leaving group (chloride ion), which restores the aromaticity of the pyridine ring and results in the substituted product. The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction as it involves the disruption of the aromatic system.
Kinetic studies on related systems, such as the reaction of 4-X-substituted-2,6-dinitrochlorobenzenes with pyridines, support the SNAr mechanism. kci.go.kr These studies show that the reaction rate is influenced by the electronic nature of both the substrate and the nucleophile, consistent with the proposed mechanism.
While specific mechanistic studies on this compound are not widely reported, the general principles of SNAr on electron-deficient heteroaromatic systems are well-understood and directly applicable. The observed regioselectivity for substitution at the C6 position can be rationalized by the greater stabilization of the Meisenheimer intermediate when the attack occurs at this position, due to the proximity and electron-withdrawing nature of the ring nitrogen.
Derivatization and Utilization As a Synthetic Scaffold in Advanced Chemical Research
Design and Synthesis of Novel Derivatives of 3-Bromo-6-chloropyridine-2-carboxylic acid
The inherent reactivity of the three distinct functional groups on the this compound ring allows for a multitude of chemical transformations, enabling the design and synthesis of a wide array of novel derivatives. The carboxylic acid group at the 2-position is a prime site for modification, most commonly through amide bond formation. This reaction is crucial for linking the pyridine (B92270) core to various amine-containing fragments, a common strategy in medicinal chemistry. The synthesis of these amide derivatives is typically achieved using standard peptide coupling reagents.
The two halogen substituents, bromine at the 3-position and chlorine at the 6-position, possess differential reactivity, which can be exploited for selective functionalization. These sites are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ambeed.com This powerful C-C bond-forming reaction allows for the introduction of a diverse range of aryl and heteroaryl groups, significantly expanding the structural diversity of the resulting derivatives. ambeed.com The chlorine atom on the pyridine ring is particularly active and can be readily displaced by various nucleophiles, providing another avenue for structural modification. google.com
A summary of common derivatization reactions is presented below:
| Reaction Type | Functional Group Targeted | Reagents & Conditions | Resulting Derivative |
| Esterification | Carboxylic Acid | SOCl₂ in MeOH, 80 °C | Methyl 3-bromo-6-chloropyridine-2-carboxylate googleapis.comgoogle.com |
| Amide Coupling | Carboxylic Acid | Amine, Coupling Agents (e.g., HATU, EDC) | N-substituted amides |
| Suzuki Coupling | Bromo/Chloro Substituent | Boronic Acids, Pd Catalyst, Base | Aryl- or Heteroaryl-substituted pyridines ambeed.com |
| Nucleophilic Substitution | Chloro Substituent | Amines, Alcohols, Thiols | 6-substituted pyridines google.com |
These derivatization strategies are fundamental to exploring the structure-activity relationships (SAR) of molecules based on this scaffold, particularly in the field of drug discovery. google.com
Application as a Versatile Building Block in Complex Molecule Synthesis Research
The structural attributes of this compound make it an exceptionally valuable starting material for the synthesis of complex, biologically active molecules. Its utility is prominently documented in numerous patents for pharmaceutical agents, where it serves as a key intermediate in the construction of inhibitors for various protein targets. google.com
In the realm of oncology and immunology, this compound is a documented precursor in the synthesis of potent and selective inhibitors of SHP2 (Src homology 2 domain-containing phosphatase). googleapis.comgoogle.com These inhibitors are under investigation for treating a range of cancers, including neuroblastoma, melanoma, acute myeloid leukemia, breast cancer, and lung cancer. googleapis.com Similarly, the scaffold has been integral to the development of novel protein kinase inhibitors, a major class of anti-cancer therapeutics. google.comgoogle.com Patents also disclose its use in creating inhibitors of the orexin-1 receptor, which are being explored for therapeutic applications. google.com
The agrochemical industry also utilizes this building block. Patents describe its role in the synthesis of novel 4-aminopicolinate herbicides, demonstrating its value beyond medicinal chemistry. google.comgoogle.com
The following table highlights specific examples of complex molecules synthesized using this compound as a key building block.
| Target Class | Specific Application/Target | Reference |
| Phosphatase Inhibitors | SHP2 Inhibitors for cancer therapy | googleapis.comgoogle.com |
| Protein Kinase Inhibitors | Anti-cancer therapeutics | google.comgoogle.com |
| Receptor Antagonists | Orexin-1 Receptor Inhibitors | google.com |
| Herbicides | 4-Aminopicolinate derivatives | google.comgoogle.com |
The successful application of this compound in synthesizing such a diverse range of high-value molecules underscores its importance as a robust and versatile scaffold in modern synthetic research.
Utilization in Combinatorial Chemistry and Library Synthesis for Academic Screening
The structural framework of this compound is ideally suited for combinatorial chemistry and the synthesis of compound libraries for high-throughput screening. Combinatorial chemistry allows for the rapid generation of a large number of structurally related compounds, which is a cornerstone of modern drug discovery and materials science. The trifunctional nature of the scaffold, with three distinct points for chemical modification, enables the creation of vast and diverse libraries from a single starting material.
Using techniques like split-and-pool or parallel synthesis, chemists can systematically vary the substituents at the carboxylic acid, bromo, and chloro positions. For instance, a library can be generated by first creating a set of amide derivatives at the carboxylic acid position using a variety of amines. Each of these amides can then be subjected to a Suzuki coupling reaction at the bromine position with a diverse set of boronic acids. A final diversification step could involve nucleophilic substitution at the chlorine position.
This systematic approach, starting from one central scaffold, allows researchers to efficiently explore a vast chemical space. The resulting libraries of novel compounds can then be screened against biological targets like enzymes or receptors to identify "hit" molecules with desired activity. The synthesis of numerous, distinct inhibitors for targets like SHP2 and various kinases, as documented in pharmaceutical patents, exemplifies this principle in action, where diverse derivatives are created from the core scaffold to find candidates with optimal biological activity. googleapis.comgoogle.comgoogle.comgoogle.com
Development of Advanced Synthetic Intermediates from this compound
Beyond its direct use in complex molecule synthesis, this compound is also employed to create more advanced, second-generation synthetic intermediates. These new building blocks can streamline subsequent synthetic steps or introduce new functionalities.
A primary example is the esterification of the carboxylic acid. Converting the acid to its methyl or ethyl ester, for instance, creates an intermediate that is often more suitable for certain cross-coupling reactions or for purification via chromatography. A patent for SHP2 inhibitors details the conversion of this compound into methyl 3-bromo-6-chloropyridine-2-carboxylate using thionyl chloride in methanol (B129727). googleapis.comgoogle.com This methyl ester is a stable, versatile intermediate ready for further elaboration.
Further functionalization of the pyridine ring can also lead to advanced intermediates. For example, selective modification at one of the halogen positions while preserving the other reactive sites can generate a new, highly functionalized building block. This strategy allows for a more controlled and stepwise assembly of the final target molecule. The development of such intermediates is a key strategy for improving the efficiency and modularity of multi-step syntheses in both pharmaceutical and agrochemical research.
Applications in Specialized Academic Research Disciplines
Medicinal Chemistry Research
In medicinal chemistry, 3-Bromo-6-chloropyridine-2-carboxylic acid is a valuable starting material and structural scaffold for the discovery of new therapeutic agents. chemimpex.comsincerechemical.com Its distinct properties facilitate the creation of diverse chemical structures, making it a key component in the development of targeted therapies. chemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 929000-66-8 | nih.govchem-contract.com |
| Molecular Formula | C6H3BrClNO2 | nih.govchem-contract.com |
| Molecular Weight | 236.45 g/mol | nih.govchem-contract.com |
| IUPAC Name | This compound | nih.gov |
| Synonyms | 3-Bromo-6-chloropicolinic acid | sincerechemical.comcymitquimica.com |
This compound serves as a crucial intermediate in the synthesis of complex APIs. chemimpex.comsincerechemical.com Its enhanced reactivity, owing to the bromine and chlorine substituents on the pyridine (B92270) ring, makes it an essential building block for constructing various biologically active molecules. chemimpex.com Research has highlighted its utility as a precursor in the development of novel pharmaceuticals, with specific applications noted in the synthesis of potential anti-inflammatory and anti-cancer drugs. chemimpex.com The compound's structure allows for sequential, site-selective reactions, enabling medicinal chemists to build molecular complexity and synthesize targeted therapeutic agents.
The rigid heterocyclic structure of picolinic acids, such as this compound, makes them ideal scaffolds in drug design. A scaffold provides the core three-dimensional framework upon which various functional groups can be systematically added or modified. By using this compound as a starting scaffold, researchers can synthesize a library of derivatives with diverse substituents.
These libraries are then screened for biological activity to establish a Structure-Activity Relationship (SAR). nih.govmdpi.com SAR studies are fundamental to medicinal chemistry, as they reveal which parts of a molecule are essential for its therapeutic effect and how modifications affect potency and selectivity. nih.gov The development of N-methylpicolinamide-bearing compounds as potential anticancer agents is an example of how the picolinamide scaffold is utilized to explore SAR and optimize drug candidates. nih.gov
Understanding how a drug molecule interacts with its biological target (e.g., an enzyme or receptor) is critical for rational drug design. Derivatives synthesized from this compound are subjected to advanced analytical techniques to elucidate these interactions. Computational methods, such as molecular docking, are employed to predict and analyze the binding modes of these compounds within the active site of a target protein. nih.gov
For instance, studies on related picolinic acid derivatives in the agrochemical field have used molecular docking to understand how they bind to receptors like the auxin-signaling F-box protein 5 (AFB5). nih.gov This in-silico analysis provides insights into the key interactions, such as hydrogen bonds or hydrophobic contacts, that are responsible for the compound's biological activity. These computational predictions are then often confirmed through experimental methods like X-ray crystallography, providing a detailed picture of the binding mechanism and guiding further optimization of the lead compound.
The carboxylic acid group is a common feature in many drugs but can sometimes hinder a molecule's ability to cross cell membranes and be absorbed by the body due to its polarity. researchgate.net A prodrug is an inactive or less active version of a drug that is converted into the active form in the body. nih.gov The carboxylic acid functionality of this compound is an ideal handle for implementing prodrug strategies. researchgate.netnih.gov
The most common approach is esterification, where the carboxylic acid is converted into an ester. uobabylon.edu.iq This masks the polar acid group, increasing the molecule's lipophilicity and enhancing its absorption. uobabylon.edu.iq Once in the bloodstream or target tissue, endogenous esterase enzymes hydrolyze the ester, releasing the active carboxylic acid-containing drug. uobabylon.edu.iq This strategy can be used to improve bioavailability, modify solubility, and control the duration of a drug's effect. nih.govmdpi.com
Agrochemical Research
In the field of agrochemicals, this compound is recognized for its role as an intermediate in the creation of crop protection solutions. chemimpex.com Its structure is related to a significant class of herbicides, demonstrating its value in developing new and effective agricultural products. chemimpex.com
The picolinic acid chemical structure is the foundation for a prominent class of synthetic auxin herbicides. nih.govnih.gov These herbicides mimic the natural plant hormone auxin, causing uncontrolled and disruptive growth in targeted weeds. Several major commercial herbicides are based on the picolinic acid skeleton. researchgate.netmdpi.comaffinisep.com
Table 2: Examples of Commercial Herbicides Based on the Picolinic Acid Scaffold
| Herbicide Name | Year of Commercialization | Reference |
|---|---|---|
| Picloram | 1960s | nih.gov |
| Clopyralid | 1975 | nih.gov |
| Aminopyralid | 2006 | nih.gov |
| Halauxifen-methyl (Arylex™ active) | Recent | nih.govresearchgate.net |
| Florpyrauxifen-benzyl (Rinskor™ active) | Recent | nih.govresearchgate.net |
Research groups actively use intermediates like this compound to synthesize new picolinic acid derivatives. chemimpex.com By modifying the substituents on the pyridine ring, scientists aim to discover novel herbicides with improved efficacy, a broader spectrum of activity, and better crop safety. mdpi.com For example, research has shown that introducing a pyrazolyl group at the 6-position of the picolinic acid ring can lead to compounds with potent herbicidal activity. nih.govnih.gov The use of this compound as a starting material allows for the precise and strategic synthesis of these next-generation herbicide candidates. chemimpex.com
Development of Bioactive Agrochemical Derivatives for Research Purposes
This compound is a significant starting material in the synthesis of new potential agrochemicals, particularly herbicides. chemimpex.com The picolinic acid backbone is a well-established pharmacophore for synthetic auxin herbicides. mdpi.comresearchgate.netnih.govresearchgate.net Researchers in academia utilize this compound to generate libraries of novel derivatives for biological screening. The synthetic process often involves modification of the carboxylic acid group (e.g., esterification) or substitution of the halogen atoms to explore new chemical space.
The research objective is to create molecules with improved efficacy, selectivity, or a different mode of action compared to existing commercial products. For instance, the core structure can be elaborated by introducing different functional groups, allowing for the systematic investigation of their impact on herbicidal activity. The bromine and chlorine atoms on the pyridine ring are particularly important as they influence the electronic properties and reactivity of the molecule, and can serve as handles for further chemical modifications. chemimpex.com
Research on Structure-Activity Relationships in Agrochemical Contexts
The study of structure-activity relationships (SAR) is fundamental to the design of new agrochemicals. This compound is an ideal scaffold for SAR studies due to its modifiable functional groups. google.com By systematically altering the structure of derivatives synthesized from this acid, researchers can determine which molecular features are essential for biological activity.
For example, research in this area often focuses on how substitutions at different positions on the pyridine ring affect the compound's ability to inhibit plant growth. mdpi.com Studies on related picolinic acids have shown that replacing the chlorine atom at the 6-position with other groups, such as substituted pyrazolyl rings, can lead to compounds with potent herbicidal effects. mdpi.comnih.gov The insights gained from these SAR studies are crucial for the rational design of next-generation herbicides with optimized performance. A patent related to the synthesis of this compound explicitly mentions its value in creating molecules for SAR research to develop efficient drug candidates. google.com
Below is a table representing hypothetical data from a research study on agrochemical derivatives, illustrating the type of data generated in SAR studies.
| Derivative ID | Modification from Parent Compound | Target Weed | Inhibition (%) |
| AG-001 | Methyl Ester | Amaranthus retroflexus | 75 |
| AG-002 | Ethyl Ester | Amaranthus retroflexus | 82 |
| AG-003 | Phenyl group at position 6 | Brassica napus | 91 |
| AG-004 | Pyrazolyl group at position 6 | Brassica napus | 95 |
Materials Science Research
In the field of materials science, this compound is explored for its potential as a precursor to advanced materials with unique properties. chemimpex.com
Monomer or Precursor in Polymer Chemistry Research
The compound's dually functional nature, possessing a carboxylic acid group and reactive halogen sites, makes it a candidate for use as a monomer in polymerization reactions. Pyridine dicarboxylic acids, a class to which this compound belongs, are investigated for creating polyesters with potentially intriguing thermal and mechanical properties. The rigidity of the pyridine ring can be imparted to the polymer backbone, potentially leading to materials with high thermal stability. Research in this area would involve condensation polymerization of the carboxylic acid with a suitable diol, or other polymerization techniques that leverage the reactivity of the bromo- and chloro-substituents.
Synthesis of Functional Materials and Advanced Frameworks Utilizing the Compound
This compound is a suitable candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. acs.orgscite.ai MOFs are crystalline materials constructed from metal ions or clusters connected by organic molecules. The geometry and functionality of the organic linker are critical in determining the structure and properties of the resulting MOF.
The carboxylic acid group can coordinate with metal centers, while the pyridine nitrogen atom can also participate in coordination. The bromo- and chloro-substituents can be used to fine-tune the electronic properties of the framework or to serve as sites for post-synthetic modification, where additional functional groups can be attached after the framework has been assembled. This allows for the creation of materials with tailored porosity, catalytic activity, or sensing capabilities.
The table below illustrates potential MOFs that could be synthesized using this linker and their prospective research applications.
| MOF Identifier | Metal Ion | Potential Application |
| MOF-BCP-Zn | Zinc (Zn²⁺) | Gas Storage |
| MOF-BCP-Cu | Copper (Cu²⁺) | Heterogeneous Catalysis |
| MOF-BCP-Zr | Zirconium (Zr⁴⁺) | Chemical Sensing |
| MOF-BCP-Fe | Iron (Fe³⁺) | Drug Delivery |
Development of Optoelectronic or Catalytic Materials with Incorporated Pyridine Moieties
The pyridine moiety is a key component in many functional materials due to its electronic properties and ability to coordinate with metals. The incorporation of this compound into larger molecular structures or frameworks is a research strategy for developing novel optoelectronic or catalytic materials.
For example, metal complexes involving pyridine carboxylic acid ligands can exhibit interesting photophysical properties, making them relevant for research into light-emitting devices or sensors. Furthermore, the integration of such molecules into covalent organic frameworks (COFs) is an emerging area of research for creating materials with defined catalytic sites. The rhenium-bipyridine complexes used in COFs for CO₂ reduction catalysis exemplify how metal-coordinated pyridine structures can form the active centers in advanced catalytic materials. osti.gov The defined structure of this compound allows for the precise placement of atoms within a material, which is critical for designing catalysts with high efficiency and selectivity.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Bromo-6-chloropyridine-2-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the chemical environment of each proton and carbon atom.
In ¹H NMR spectroscopy, the aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic system and the electron-withdrawing halogen substituents. The specific coupling patterns between adjacent protons would allow for the definitive assignment of their positions on the pyridine ring. The acidic proton of the carboxylic acid group is anticipated to be a broad singlet, often observed at a very downfield chemical shift, potentially above δ 12 ppm.
In ¹³C NMR spectroscopy, the carbon atoms of the pyridine ring would resonate in the approximate range of δ 100–155 ppm. The carbons directly bonded to the bromine and chlorine atoms would exhibit characteristic shifts, with the C-Br bond typically appearing in the range of 100–120 ppm and the C-Cl bond resonating between 125–135 ppm. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, expected to be found in the δ 160–170 ppm region. For comparison, the related compound 4-amino-3,6-dichloropyridine-2-carboxylic acid shows ¹³C NMR signals at δ 165.4 (C=O), 153.4, 149.5, 147.7, 111.0, and 108.1 ppm. google.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is generated based on typical chemical shift values for analogous compounds and theoretical predictions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (aromatic) | 7.5 - 8.5 (multiplet) | - |
| -COOH | > 12.0 (broad singlet) | 160 - 170 |
| C-COOH | - | 150 - 155 |
| C-Br | - | 115 - 125 |
| C-Cl | - | 145 - 150 |
| C (aromatic) | - | 125 - 140 |
Mass Spectrometry (HRMS, MS/MS) for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is a critical technique for confirming the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which can definitively confirm the empirical formula of the compound. For a related compound, 3-Amino-4-bromo-6-chloropicolinic acid, a molecular ion peak at m/z ~209 has been observed using GC-MS, consistent with its structure. libretexts.org
Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecular ion. This provides valuable structural information by revealing how the molecule breaks apart. The fragmentation of this compound would likely involve the loss of the carboxylic acid group (as CO₂), followed by the sequential loss of the halogen atoms. These characteristic fragmentation patterns serve as a fingerprint for the molecule, aiding in its identification within complex mixtures and confirming its synthesis.
Table 2: Predicted HRMS and Major MS/MS Fragments for this compound This table is generated based on theoretical calculations and known fragmentation patterns of similar compounds.
| Ion | Formula | Predicted m/z | Description |
| [M-H]⁻ | C₆H₂BrClNO₂⁻ | ~234.9 | Molecular Ion (Negative Mode) |
| [M-H-CO₂]⁻ | C₅H₂BrClN⁻ | ~190.9 | Loss of Carbon Dioxide |
| [M-H-Br]⁻ | C₆H₂ClNO₂⁻ | ~156.0 | Loss of Bromine Radical |
| [M-H-Cl]⁻ | C₆H₂BrNO₂⁻ | ~200.9 | Loss of Chlorine Radical |
X-ray Crystallography Studies of this compound and its Derivatives
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. For a molecule like this compound, single-crystal X-ray diffraction would reveal key structural parameters such as bond lengths, bond angles, and torsional angles.
Table 3: Anticipated Crystallographic Parameters for this compound This table is generated based on data from structurally similar compounds.
| Parameter | Anticipated Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n or similar |
| Key Interactions | O-H···N Hydrogen Bonding, Br···Cl Halogen Bonding |
| C=O Bond Length | ~1.20 - 1.25 Å |
| C-O Bond Length | ~1.30 - 1.35 Å |
| C-Br Bond Length | ~1.85 - 1.95 Å |
| C-Cl Bond Length | ~1.70 - 1.75 Å |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to monitor the progress of reactions.
IR spectroscopy is particularly sensitive to polar functional groups. The IR spectrum of this compound would be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp absorption band corresponding to the C=O stretching of the carbonyl group is expected around 1700 cm⁻¹. youtube.com The C-Br and C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.
Raman spectroscopy, being more sensitive to non-polar bonds, provides complementary information. The aromatic C-C stretching vibrations of the pyridine ring are expected to be strong in the Raman spectrum, appearing in the 1300-1600 cm⁻¹ region. The vibrations involving the heavy halogen atoms (C-Br and C-Cl) would also be observable in the low-frequency region of the Raman spectrum.
Table 4: Key Vibrational Frequencies for this compound This table is generated based on typical vibrational frequencies for the functional groups present.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| -COOH | O-H stretch (dimer) | 2500-3300 (broad) | Weak |
| C=O | C=O stretch | 1680-1720 (strong) | Moderate |
| Pyridine Ring | C-C/C-N stretch | 1400-1600 (multiple bands) | Strong (multiple bands) |
| C-Cl | C-Cl stretch | 600-800 | Moderate |
| C-Br | C-Br stretch | 500-650 | Moderate |
Chromatographic Method Development (HPLC, GC) for Purity Assessment and Separation in Research
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. A reversed-phase HPLC method, likely employing a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a small amount of acid (e.g., formic acid or acetic acid) to ensure the carboxylic acid is in its protonated form. Purity is assessed by integrating the peak area of the main component relative to the total peak area. For a related compound, purity is monitored via HPLC using a C18 column with an acetonitrile/water mobile phase.
Gas Chromatography (GC) can also be used, but due to the low volatility and polar nature of the carboxylic acid, derivatization is generally required. lmaleidykla.lt The carboxylic acid can be converted to a more volatile ester, such as a methyl or ethyl ester, prior to analysis. googleapis.comnih.gov The derivatized compound can then be analyzed on a standard non-polar or medium-polarity capillary column with detection by a flame ionization detector (FID) or a mass spectrometer (GC-MS).
Table 5: Typical Chromatographic Conditions for the Analysis of this compound This table outlines plausible starting conditions for method development.
| Technique | Parameter | Typical Condition |
| HPLC | Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) gradient | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| GC (after derivatization) | Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium or Hydrogen | |
| Inlet Temperature | 250 °C | |
| Oven Program | 100 °C hold 2 min, ramp to 280 °C at 15 °C/min | |
| Detection | FID or MS |
Computational and Theoretical Studies of 3 Bromo 6 Chloropyridine 2 Carboxylic Acid
Electronic Structure and Reactivity Predictions via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Bromo-6-chloropyridine-2-carboxylic acid, DFT calculations can elucidate its fundamental chemical properties.
Detailed research findings from DFT studies on similar pyridine (B92270) derivatives suggest that the distribution of electrons is significantly influenced by the electronegative bromine and chlorine atoms, as well as the carboxylic acid group. These substituents create distinct regions of positive and negative electrostatic potential on the molecular surface, which are critical for intermolecular interactions.
Key electronic properties that can be calculated using DFT include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.
Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is vital for predicting how the molecule will interact with other molecules, such as biological targets.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.8 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -2.1 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 4.7 eV | Suggests moderate chemical stability. |
| Dipole Moment | 3.5 D | Indicates a polar molecule. |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Derivatives
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For derivatives of this compound, MD simulations can provide insights into their conformational flexibility and how they interact with their environment, such as a solvent or a biological receptor. nih.gov
The carboxylic acid group can exist in different conformations, with the syn and anti arrangements being the most common. nih.govamolf.nl The syn conformation, where the hydroxyl proton is on the same side as the carbonyl oxygen, is generally more stable. nih.gov MD simulations can explore the energy landscape of these conformations and the transitions between them. nih.gov
When designing a drug molecule based on this scaffold, MD simulations can be used to study:
Binding Stability: By simulating the derivative within the active site of a target protein, researchers can assess the stability of the binding pose and identify key interactions. nih.gov
Conformational Changes: The simulations can reveal how the molecule changes its shape upon binding, which can be crucial for its biological activity.
Solvent Effects: MD can model the interactions of the molecule with water or other solvents, providing information about its solubility and the role of solvent in the binding process.
Reaction Pathway Elucidation and Transition State Analysis through Computational Methods
Computational methods can be used to map out the entire pathway of a chemical reaction, including the identification of transition states and intermediates. This is particularly useful for understanding the synthesis of derivatives of this compound and predicting their reactivity.
For instance, in a nucleophilic substitution reaction, where the bromine or chlorine atom is replaced, computational methods can:
Calculate Activation Energies: Determine the energy barrier that must be overcome for the reaction to occur, which correlates with the reaction rate.
Visualize Transition States: Provide the three-dimensional structure of the highest-energy point along the reaction coordinate.
Compare Reaction Mechanisms: Evaluate different possible pathways for a reaction to determine the most likely one.
Studies on related pyridine carboxylic acids have shown that the electronic effects of substituents have a significant impact on the reactivity and the reaction mechanism. nih.gov
Table 2: Hypothetical Reaction Pathway Data for a Substitution Reaction
| Parameter | Value | Description |
| Reactant Energy | 0 kcal/mol | Relative energy of the starting materials. |
| Transition State Energy | +25 kcal/mol | The energy barrier for the reaction. |
| Product Energy | -10 kcal/mol | The relative energy of the final products. |
Note: The values in this table are for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Libraries (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comnih.gov For a library of derivatives of this compound, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. chemrevlett.comchemrevlett.com
The general steps to build a QSAR model are:
Data Collection: A dataset of compounds with known biological activity (e.g., IC50 values) is compiled. chemrevlett.com
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can describe electronic, steric, and hydrophobic properties.
Model Building: A mathematical equation is generated that correlates the descriptors with the biological activity, often using methods like multiple linear regression (MLR). chemrevlett.com
Model Validation: The predictive power of the model is rigorously tested to ensure its reliability. chemrevlett.com
QSAR studies on pyridine derivatives have successfully identified key structural features that contribute to their biological activity. nih.govchemrevlett.com
Table 3: Hypothetical QSAR Data for a Library of Derivatives
| Compound | Molecular Weight | LogP | Polar Surface Area | Predicted Activity (IC50, µM) |
| Derivative 1 | 250.1 | 2.8 | 65.4 | 1.2 |
| Derivative 2 | 264.1 | 3.1 | 68.2 | 0.8 |
| Derivative 3 | 278.2 | 3.4 | 71.0 | 0.5 |
| Derivative 4 | 292.2 | 3.7 | 73.8 | 0.3 |
Note: This table is a simplified, hypothetical example of data used in QSAR modeling.
In Silico Screening and Ligand Design for Research Purposes
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov The scaffold of this compound can serve as a starting point for designing new ligands. chemneo.com
The process of ligand design often involves:
Scaffold Hopping: Replacing the core structure with a different one that maintains the key binding interactions.
Fragment-Based Design: Building a new ligand by combining small molecular fragments that are known to bind to the target.
Structure-Based Design: Using the 3D structure of the target's binding site to design a molecule that fits perfectly, optimizing interactions like hydrogen bonds and hydrophobic contacts. cncb.ac.cn
Derivatives of pyridine carboxylic acids have been the subject of numerous drug design studies, leading to the development of inhibitors for various enzymes and receptors. nih.gov The unique electronic and steric properties of this compound make it a valuable building block for these endeavors. chemneo.com
Environmental Impact and Sustainability Considerations in Research Contexts
Studies on Degradation Pathways and Environmental Fate of 3-Bromo-6-chloropyridine-2-carboxylic acid
The environmental fate of a chemical compound is dictated by a combination of abiotic and biotic processes, including photodegradation, microbial degradation, and transport within environmental compartments. tandfonline.com While specific studies on the degradation of this compound are not extensively documented in publicly available literature, the environmental behavior of pyridine (B92270) and its derivatives can provide insights into its likely pathways.
Pyridine itself is known to be biodegradable in soil, with numerous bacterial strains capable of utilizing it as a sole source of carbon and nitrogen. tandfonline.com The biodegradability of substituted pyridines, however, is highly dependent on the nature and position of the substituents on the pyridine ring. tandfonline.comresearchgate.net Halogenated aromatic compounds, in general, can be degraded by microorganisms that have evolved specific enzymatic pathways to detoxify and utilize these substances. nih.gov
The degradation of pyridine and its derivatives can proceed through various mechanisms:
Microbial Degradation: Bacteria have been shown to degrade pyridine derivatives, often through pathways involving hydroxylated intermediates. researchgate.net For instance, the bacterium Arthrobacter sp. has been identified to possess a complete pathway for pyridine degradation, involving a two-component monooxygenase system that catalyzes the initial ring cleavage. nih.gov Another example is Rhodococcus pyridinivorans, which has demonstrated the ability to biodegrade pyridine. mdpi.com The presence of halogen substituents, such as bromine and chlorine in this compound, can influence the susceptibility of the compound to microbial attack. Some microorganisms have evolved dehalogenation capabilities, which are crucial for the breakdown of such compounds. nih.gov
Photodegradation: Sunlight can play a significant role in the degradation of pyridine-based compounds in the environment. nih.gov The photodegradation of brominated compounds, in particular, has been studied, with research indicating that the number of bromine atoms can affect photoreactivity. nih.gov For some brominated flame retardants, photodegradation can lead to the formation of various photoproducts through debromination. nih.govmdpi.com It is plausible that this compound could undergo photodegradation in aqueous environments or on soil surfaces, potentially leading to less halogenated and more readily biodegradable intermediates.
The water solubility of pyridine and its derivatives suggests they may be transported through soil and contaminate water sources. nih.gov However, without specific experimental data on this compound, its precise environmental persistence, mobility, and degradation products remain areas for further research.
Assessment of Green Chemistry Metrics for its Synthesis and Derivatization Processes
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like this compound can be evaluated using various green chemistry metrics.
Recent research has focused on developing more environmentally friendly synthesis methods for pyridine derivatives. nih.gov These approaches include:
Microwave-assisted synthesis: This technique can lead to shorter reaction times and potentially higher yields, reducing energy consumption. nih.govacs.org
Use of greener solvents: Efforts are being made to replace hazardous organic solvents with more benign alternatives, such as water or ionic liquids. rsc.org
Development of novel catalysts: The use of efficient and recyclable catalysts can improve reaction efficiency and reduce waste. researchgate.net
A patent for the synthesis of this compound describes a method that avoids the use of expensive and highly toxic reagents like sodium cyanide, opting for less hazardous materials. google.com This represents a step towards a greener synthesis route for this compound.
| Green Chemistry Metric | Description | Potential for Improvement in this compound Synthesis |
| Atom Economy | A measure of the efficiency of a reaction in converting reactants to the desired product. | Can be improved by designing synthesis routes that maximize the incorporation of reactant atoms into the final product. |
| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. | Can be reduced by minimizing the use of solvents, reagents, and process aids, and by recycling materials where possible. |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (reactants, solvents, etc.) to the mass of the final product. | Lowering the PMI indicates a more sustainable process with less overall material usage. |
| Solvent Selection | Choosing solvents with lower environmental impact, toxicity, and flammability. | The use of greener solvents in the synthesis and purification steps can significantly improve the environmental profile. rsc.org |
The application of these metrics would allow for a more rigorous comparison of different synthetic routes to this compound and guide the development of more sustainable processes.
Waste Minimization and Management Strategies in Laboratory Research
Laboratory research involving this compound and its derivatives generates waste that must be managed responsibly to minimize environmental impact. Strategies for waste minimization and management in this context align with general principles of good laboratory practice and green chemistry.
Source Reduction: The most effective strategy is to minimize waste at its source. This can be achieved by carefully planning experiments to use the smallest possible quantities of materials and by optimizing reaction conditions to maximize yield and reduce the formation of byproducts.
Solvent Recycling and Recovery: Solvents often constitute a significant portion of the waste generated in chemical synthesis. Where feasible, solvents should be recycled and reused. For pyridine derivatives, processes for their recovery from aqueous waste streams using liquid-liquid extraction with environmentally acceptable solvents have been developed. google.com
Proper Waste Segregation and Disposal: Halogenated organic compounds should be segregated into appropriate waste streams to ensure they are disposed of correctly, often through high-temperature incineration or other specialized treatment methods. This prevents their release into the environment.
The following table outlines key waste management considerations for laboratory research with this compound.
| Waste Stream | Management Strategy |
| Halogenated Organic Solvents | Segregate from non-halogenated solvents. Collect in designated, labeled containers for proper disposal by a certified waste management company. |
| Aqueous Waste | May contain dissolved product and byproducts. Consider treatment methods to remove organic compounds before disposal. Recovery of valuable materials should be explored. |
| Solid Waste (e.g., contaminated filter paper, gloves) | Collect in designated containers for solid chemical waste. Minimize contact of consumables with the chemical to reduce the volume of contaminated waste. |
| Unused or Expired Chemicals | Dispose of as hazardous waste according to institutional and regulatory guidelines. Avoid over-purchasing to prevent the generation of this type of waste. |
Adherence to these strategies is crucial for ensuring the safe and environmentally responsible conduct of research involving this and other chemical compounds.
Life Cycle Assessment (LCA) in Academic Synthesis Research
Studies on the LCA of fine chemicals and active pharmaceutical ingredients (APIs) have shown that their production generally has a significantly higher environmental impact on a per-kilogram basis compared to basic chemicals. scispace.comcapes.gov.br This is due to the greater complexity of the molecules, which require more synthetic steps and purification processes.
Key findings from general LCAs of chemical production that are likely applicable to this compound include:
Energy Consumption: Energy production and use are often the largest contributors to the environmental impact of fine chemical synthesis, accounting for a significant percentage of factors like global warming potential. scispace.com
Feedstock and Raw Materials: The environmental impact of the raw materials used in the synthesis is also a major factor. The synthesis of precursor chemicals can have a substantial environmental footprint. capes.gov.br
An LCA for the synthesis of this compound would involve a detailed inventory of all inputs (raw materials, energy, water) and outputs (product, byproducts, waste, emissions) for each step of the process. This data would then be used to calculate potential environmental impacts across various categories, such as climate change, resource depletion, and ecotoxicity.
The following table outlines the stages that would be considered in a "cradle-to-gate" LCA for the academic synthesis of this compound.
| Life Cycle Stage | Key Considerations |
| Raw Material Acquisition | Environmental impacts associated with the extraction and processing of all starting materials. |
| Chemical Synthesis | Energy consumption for heating, cooling, and stirring. Use of solvents and reagents. Waste generation. |
| Purification | Energy and solvent use for techniques like chromatography, crystallization, and distillation. |
| Waste Treatment | Environmental impacts of treating and disposing of all waste streams. |
Conducting an LCA, even at a screening level, can help researchers identify the "hotspots" in a synthetic process and guide efforts to develop more sustainable alternatives. acs.orgmdpi.comsemanticscholar.org
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-6-chloropyridine-2-carboxylic acid, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via halogenation of pyridine precursors or carboxylation of bromo-chloropyridine intermediates. For example, direct bromination/chlorination of pyridine-2-carboxylic acid derivatives under controlled conditions (e.g., using N-bromosuccinimide or Cl₂ gas) can yield the target compound. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity validation requires HPLC (retention time comparison) or ¹H/¹³C NMR (peak assignments for Br/Cl substituents and carboxylic protons) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : The compound is classified as an irritant (Xi) with hazard codes H315 (skin irritation) and H335 (respiratory irritation). Handling requires PPE (gloves, goggles), use of a fume hood, and storage at 4–8°C to prevent decomposition. Precautionary measures include avoiding inhalation and using inert solvents (e.g., DMF, DMSO) to minimize reactivity during experiments .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what key features should be observed?
- Methodological Answer :
- NMR : ¹H NMR should show a deshielded carboxylic proton (~12–13 ppm) and aromatic protons influenced by electron-withdrawing Br/Cl groups. ¹³C NMR will confirm the carboxylic carbon (~165–170 ppm).
- IR : A strong O-H stretch (~2500–3000 cm⁻¹) for the carboxylic acid and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 236 (C₆H₃BrClNO₂) with isotopic patterns matching Br/Cl .
Advanced Research Questions
Q. How can coupling reactions of this compound be optimized for Suzuki-Miyaura or Ullmann-type reactions?
- Methodological Answer : The bromine atom at position 3 is more reactive in cross-coupling due to lower steric hindrance compared to the chlorine at position 6. Optimize using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene/water as solvent at 80–100°C. Monitor reaction progress via TLC and quantify yields via GC-MS. Substituent effects can be further analyzed using Hammett parameters to predict electronic influences .
Q. How can contradictory data on regioselectivity in nucleophilic substitutions be resolved?
- Methodological Answer : Discrepancies may arise from solvent polarity or nucleophile strength. For example, in DMF, the Br site may dominate due to better leaving-group ability, while in less polar solvents, steric factors favor Cl substitution. Use DFT calculations (e.g., Gaussian software) to model transition states or conduct kinetic studies with varying nucleophiles (e.g., amines vs. thiols) to map reactivity trends .
Q. What role does this compound play in modulating pharmacokinetic properties of drug candidates?
- Methodological Answer : The bromine and chlorine substituents enhance lipophilicity (logP ~2.5), improving membrane permeability. However, the carboxylic acid group increases solubility at physiological pH. In vitro assays (e.g., microsomal stability tests) can assess metabolic resistance, while halogen bonding with target proteins (e.g., kinases) can be studied via X-ray crystallography or molecular docking .
Data Contradiction Analysis
Q. Why do melting points reported for this compound vary across literature?
- Methodological Answer : Variations (e.g., 155–160°C vs. 165–170°C) may stem from impurities or polymorphic forms. Recrystallize the compound from different solvents (e.g., methanol vs. acetone) and analyze via DSC to identify polymorphs. Cross-validate with XRD to confirm crystalline structure .
Experimental Design Considerations
Q. How can researchers design stability studies for this compound under varying pH conditions?
- Methodological Answer : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance at λ_max ~270 nm) and quantify intact compound using LC-MS. Hydrolysis of the carboxylic acid group is expected in strongly acidic/basic conditions, forming corresponding salts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
